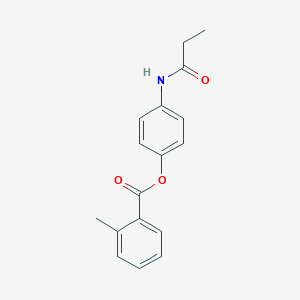![molecular formula C20H22N2O3 B267273 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
作用機序
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation by upstream kinases such as LKB1. AMPK activation leads to a variety of downstream effects, including increased glucose uptake and fatty acid oxidation, as well as inhibition of protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
実験室実験の利点と制限
One advantage of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has limited solubility in aqueous solutions, which can make dosing and administration in lab experiments challenging.
将来の方向性
Future research on 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide could focus on its potential therapeutic applications in metabolic disorders and cancer. Additionally, further studies could investigate the downstream effects of AMPK activation by 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, as well as potential interactions with other signaling pathways. Finally, the development of more soluble analogs of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide could improve its utility in lab experiments and potential clinical applications.
合成法
The synthesis of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 3-aminophenylacetic acid with propionyl chloride to form N-propionyl-3-aminophenylacetic acid. This intermediate is then reacted with 4-fluoronitrobenzene to form N-[3-(4-nitrophenyl)propionyl]3-aminophenylacetic acid. Reduction of the nitro group with hydrogen gas and palladium on carbon catalyst yields N-[3-(4-aminophenyl)propionyl]3-aminophenylacetic acid. This intermediate is then reacted with 2-methyl-2-propen-1-ol and trifluoroacetic anhydride to form the final product, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide.
科学的研究の応用
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in the context of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has also been shown to have anti-tumor effects in various cancer cell lines, possibly through its ability to induce autophagy and inhibit mTOR signaling.
特性
製品名 |
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-(2-methylprop-2-enoxy)-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-19(23)21-15-8-7-9-16(12-15)22-20(24)17-10-5-6-11-18(17)25-13-14(2)3/h5-12H,2,4,13H2,1,3H3,(H,21,23)(H,22,24) |
InChIキー |
CHVLOUMHPNKKRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC(=C)C |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)






![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)



